molecular formula C16H22N6O2 B2509396 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 2320172-22-1

1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B2509396
CAS No.: 2320172-22-1
M. Wt: 330.392
InChI Key: CMJORFBAQMFOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

The chemical compound under discussion is closely related to various synthesized derivatives with potential applications in scientific research. For example, heterocyclization of certain pyrimidinyl-thiosemicarbazides leads to the formation of triazolopyrimidines, highlighting a process crucial for creating compounds with similar structures that could have diverse applications, including drug discovery and development (R. I. Vas’kevich et al., 2006). Similarly, the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety indicates the compound's relation to research focused on new heterocyclic compounds that exhibit moderate antibacterial and antifungal effects (H. Abdel‐Aziz et al., 2008).

Antimicrobial and Anticancer Activities

Research into pyrimidine derivatives, such as those related to the compound , has shown promising antimicrobial and anticancer activities. A study on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveals the potential of these compounds in therapeutic applications, underlining the importance of structural modifications to enhance biological activity (A. Rahmouni et al., 2016). Another research effort synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, demonstrating anti-inflammatory and analgesic activities. This underscores the versatility of pyrimidine derivatives in medicinal chemistry (A. Abu‐Hashem et al., 2020).

Chemical Properties and Reaction Mechanisms

The compound's relevance extends to studies on its chemical properties and reaction mechanisms. For instance, the synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents indicates the broader chemical framework's potential for developing new antimicrobial agents, highlighting the importance of synthetic chemistry in addressing microbial resistance (Divyesh Patel et al., 2012). Additionally, the development of processes for synthesizing broad-spectrum antifungal agents like Voriconazole, involving similar pyrimidine derivatives, showcases the compound's relevance in improving synthetic routes for pharmaceuticals (M. Butters et al., 2001).

Properties

IUPAC Name

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-12-13(2)18-10-19-16(12)24-8-14-3-5-21(6-4-14)15(23)7-22-11-17-9-20-22/h9-11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJORFBAQMFOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.